5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole
Overview
Description
5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with a chloromethyl ketone, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of flow reactors allows for precise control over reaction parameters, such as temperature, pressure, and residence time, which can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced products, depending on the reducing agent and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used under acidic or basic conditions.
Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are commonly used in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole, while oxidation can produce an oxadiazole with a higher oxidation state.
Scientific Research Applications
5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of
Properties
IUPAC Name |
5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-7(2,3)6-9-5(4-8)10-11-6/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVSLDAXUIRICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383853 | |
Record name | 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-41-1 | |
Record name | 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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